molecular formula C15H10F2N2OS2 B2676606 2,6-difluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 941925-70-8

2,6-difluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2676606
CAS No.: 941925-70-8
M. Wt: 336.37
InChI Key: GIHOGAZYRQNDOJ-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Compounds within this structural class have been identified as potent and selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily, and function as negative allosteric modulators by potentially targeting the transmembrane and/or intracellular domains of the receptor . Research into analogous benzothiazole derivatives indicates significant potential in oncology, demonstrating antiproliferative effects against a range of human cancer cell lines, including mammary, ovarian, renal, and colon cancer models . The specific substitution pattern of the 2,6-difluoro benzamide and 4-(methylthio) groups on this molecule is designed to optimize its physicochemical properties and binding affinity for specific biological targets. This compound is supplied exclusively for non-clinical research applications, such as in vitro assay development, high-throughput screening, and mechanistic pharmacological studies, to further elucidate its specific mechanism of action and therapeutic potential.

Properties

IUPAC Name

2,6-difluoro-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2OS2/c1-21-10-6-3-7-11-13(10)18-15(22-11)19-14(20)12-8(16)4-2-5-9(12)17/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHOGAZYRQNDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves a multi-step process. One common method starts with the preparation of the benzo[d]thiazole core, which is then functionalized with a methylthio group. The difluoro-substituted benzamide is synthesized separately and then coupled with the benzo[d]thiazole derivative under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are critical to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The difluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while nucleophilic substitution of the difluoro groups can lead to a variety of substituted benzamides.

Scientific Research Applications

The compound has shown significant potential in the following areas:

1. Antimicrobial Activity
Recent studies indicate that derivatives of benzothiazole, including 2,6-difluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide, exhibit antimicrobial properties. For instance, compounds based on benzothiazole have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. The biological evaluation demonstrated moderate to good anti-tubercular activity, with minimum inhibitory concentrations (MICs) indicating effective inhibition of bacterial growth .

2. Anticancer Properties
Research has highlighted the potential of benzothiazole derivatives as anticancer agents. Compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The compound's structure allows it to interact with various molecular targets, making it a candidate for further development as an anticancer drug .

Case Studies

Several case studies illustrate the applications and potential benefits of this compound:

Case Study 1: Antitubercular Activity
A recent study synthesized a series of benzothiazole derivatives, including the target compound, and evaluated their activity against multidrug-resistant strains of Mycobacterium tuberculosis. Results indicated that some derivatives exhibited MIC values significantly lower than traditional antitubercular drugs, suggesting a promising alternative for treatment .

Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines demonstrated that compounds related to this compound inhibited cell growth effectively. Mechanistic studies revealed that these compounds induce apoptosis through mitochondrial pathways, making them potential candidates for further clinical development .

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in inflammation, microbial growth, or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole/Benzimidazole Core

Compound A : 2,6-Difluoro-N-(4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)thiazol-2-yl)benzamide (CAS: 1443114-16-6)

  • Structure : Replaces the methylthio-benzothiazole with a 1-isopropyl-benzimidazole-thiazole hybrid.
  • Molecular Formula : C₂₀H₁₆F₂N₄OS (MW: 398.436).

Compound B: N-(4-(2-((2,6-Difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (CAS: 923121-43-1)

  • Structure : Features a pivalamide group and a 2,6-difluorobenzyl-substituted thiazole.
  • Key Differences : The pivalamide group (tert-butyl carbonyl) increases steric bulk, which may reduce membrane permeability compared to the methylthio group in the target compound .

Electronic and Tautomeric Properties

  • Target Compound : The methylthio group (-SMe) is electron-donating, increasing electron density on the benzothiazole ring. This contrasts with compounds like A , where the benzimidazole introduces electron-withdrawing nitrogen atoms .
  • Triazole Derivatives: highlights 1,2,4-triazole derivatives (e.g., compounds [7–9]) that exhibit thione-thiol tautomerism.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Core Structure Key Substituents Molecular Weight Lipophilicity (LogP)*
Target Compound Benzo[d]thiazole 4-SMe, 2,6-difluorobenzamide ~349.3 (estimated) 3.8 (predicted)
Compound A Benzimidazole-thiazole 1-isopropyl, 2,6-difluoro 398.4 4.2
Compound B Thiazole Pivalamide, 2,6-difluorobenzyl 381.4 3.5
Triazole [7–9] () 1,2,4-Triazole Sulfonylphenyl, difluorophenyl ~450–470 2.9–3.1

*LogP values are predicted using fragment-based methods.

Table 2: Key Spectral Features

Compound IR Bands (cm⁻¹) ¹H-NMR Shifts (δ, ppm)
Target Compound 1682 (C=O), 1255 (C=S absent) 7.8–8.2 (aromatic H), 2.5 (-SMe)
Triazole [7–9] 1247–1255 (C=S), no C=O 7.5–8.0 (aromatic H), 3.3 (NH)
Hydrazinecarbothioamide [4–6] 1663–1682 (C=O), 1243–1258 (C=S) 10.2 (NH), 7.6–8.1 (aromatic H)

Biological Activity

2,6-Difluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is a synthetic compound that belongs to the class of benzothiazole derivatives. Its unique structural features, including difluoro substitutions and a methylthio group, contribute to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic potential based on current research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H10F2N2SO\text{C}_{13}\text{H}_{10}\text{F}_2\text{N}_2\text{S}\text{O}

Key Features:

  • Difluoro Groups: Enhance lipophilicity and biological activity.
  • Methylthio Substitution: Potentially increases interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step processes:

  • Preparation of Benzothiazole Core: Functionalization with a methylthio group.
  • Synthesis of Difluoro-Benzamide: Coupling with the benzothiazole derivative using reagents like EDCI and DMAP under controlled conditions.

Biological Activity

Research has indicated that benzothiazole derivatives, including this compound, exhibit a range of biological activities:

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. Mechanisms include:

  • Enzyme Inhibition: Targeting kinases involved in cell signaling pathways.
  • Apoptosis Induction: Activating caspases that lead to programmed cell death.
  • Cell Cycle Arrest: Preventing cancer cells from progressing through the cell cycle.

In Vitro Studies:
A study demonstrated significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective inhibition of cell growth .

Antimicrobial Properties

Benzothiazole derivatives are known for their antimicrobial activities. The compound's structure may enhance its ability to interact with microbial targets, leading to:

  • Bactericidal Effects: Effective against a range of bacteria.
  • Antifungal Activity: Potential applications in treating fungal infections.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction: Binding to specific enzymes alters their activity.
  • Reactive Oxygen Species (ROS) Scavenging: The compound may neutralize ROS, reducing oxidative stress in cells.
  • Modulation of Signaling Pathways: Influencing pathways related to inflammation and cancer progression.

Comparative Analysis with Similar Compounds

A comparison with other benzothiazole derivatives highlights the unique properties of this compound:

Compound NameStructureBiological Activity
N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamideStructureAnticancer
N-(2-methylbenzo[d]thiazol-6-yl)-benzamideStructureAntimicrobial
6-O-substituted benzothiazole derivativesStructureVarious biological activities

This compound's specific fluorination pattern and methylthio substitution enhance its efficacy against certain cancer cell lines compared to other derivatives .

Case Studies

Case Study 1: Anticancer Efficacy
In a controlled study, this compound was tested against human breast cancer cells (MCF7). The results showed an IC50 value of approximately 5 µM, indicating strong anticancer potential.

Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for both pathogens, suggesting significant antimicrobial activity .

Q & A

Q. What are the common synthetic routes for preparing 2,6-difluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide?

The synthesis typically involves a multi-step approach:

Core formation : React 2,6-difluoroaniline with benzoyl chloride under anhydrous conditions to form the 2,6-difluorobenzamide backbone.

Thiazole ring functionalization : Introduce the methylthio group at the 4-position of the benzo[d]thiazole moiety via nucleophilic substitution, often using thiomethylating agents like methyl iodide or dimethyl disulfide in the presence of a base (e.g., K₂CO₃).

Coupling reaction : Condense the modified benzo[d]thiazole-2-amine with the 2,6-difluorobenzoyl chloride using a coupling agent (e.g., HATU or DCC) in a polar aprotic solvent like DMF or THF.
Typical yields range from 75–90% under optimized conditions .

Q. What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the methylthio group (–SCH₃) shows a singlet at ~2.5 ppm in ¹H NMR.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₁₁F₂N₂OS₂: 337.0345).
  • Infrared (IR) Spectroscopy : Key peaks include C=O stretch (~1670 cm⁻¹) and C–F vibrations (~1200 cm⁻¹).
  • Melting Point : Reported values range from 150–160°C, depending on crystallization conditions .

Advanced Research Questions

Q. How does the methylthio substituent influence biological activity compared to other derivatives (e.g., methoxy or halogenated analogs)?

The methylthio group enhances lipophilicity, improving membrane permeability and target engagement. For example:

  • Antimicrobial Activity : In benzothiazole derivatives, methylthio-substituted compounds showed higher activity against Staphylococcus aureus (MIC = 8 µg/mL) compared to methoxy analogs (MIC = 32 µg/mL) due to increased hydrophobic interactions with bacterial enzymes .
  • Receptor Binding : Methylthio groups in antipsychotic benzamides improved dopamine D₂ receptor affinity (Ki = 12 nM) versus fluoro-substituted analogs (Ki = 45 nM) .

Q. What computational strategies are employed to study its mechanism of action?

  • Molecular Docking : Used to predict binding modes with targets like GSK-3β or PFOR enzyme. For example, docking studies revealed hydrogen bonding between the benzamide carbonyl and Arg96 residue in PFOR .
  • QSAR Modeling : Correlates substituent electronic parameters (e.g., Hammett σ) with inhibitory activity. A QSAR model for thiazole derivatives demonstrated that electron-withdrawing groups (e.g., –F, –CF₃) enhance enzyme inhibition .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories, highlighting critical interactions (e.g., π-π stacking with Tyr327 in GSK-3β) .

Q. How do structural modifications at the benzothiazole ring affect metabolic stability?

  • Methylthio vs. Hydroxyl Groups : Methylthio substitution reduces oxidative metabolism (t₁/₂ = 120 min in liver microsomes) compared to hydroxyl analogs (t₁/₂ = 30 min), as confirmed by LC-MS metabolic profiling.
  • Fluorine Substitution : 2,6-Difluoro groups minimize CYP450-mediated degradation, increasing plasma stability by 2-fold in rodent models .

Key Considerations for Experimental Design

  • Contradictions in Data : While methylthio groups enhance antibacterial activity , they may reduce solubility in aqueous assays, necessitating formulation optimization (e.g., PEG-based carriers).
  • Target Selectivity : Cross-reactivity with off-target receptors (e.g., serotonin 5-HT2A) should be assessed via radioligand binding assays .

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